Stereochemical Differentiation: Chiral Alpha-Methyl Substitution Versus Unsubstituted Oxetane Analogs
1-(3-Methyloxetan-3-yl)ethan-1-amine contains a chiral center at the alpha-carbon of the ethanamine chain, resulting from the methyl substituent on the carbon adjacent to the amine group. This stereocenter is absent in the direct non-methyl analog 1-(oxetan-3-yl)ethan-1-amine (CAS 1544892-89-8), which is achiral [1]. The introduction of chirality in the target compound enables enantioselective synthesis and the development of stereochemically defined SAR relationships that are impossible with the achiral analog. Specifically, the (S)- and (R)-enantiomers of 1-(3-methyloxetan-3-yl)ethan-1-amine are distinct chemical entities with differing biological activities and target interactions .
| Evidence Dimension | Presence of chiral center (stereochemical complexity) |
|---|---|
| Target Compound Data | Chiral center present at alpha-carbon (C1 of ethanamine chain); exists as enantiomeric pair with distinct (S)- and (R)-enantiomers available |
| Comparator Or Baseline | 1-(Oxetan-3-yl)ethan-1-amine (CAS 1544892-89-8): achiral; no chiral center present [1] |
| Quantified Difference | Qualitative binary difference: chiral vs. achiral |
| Conditions | Structural comparison; molecular formula target C₆H₁₃NO (MW 115.17) vs. comparator C₅H₁₁NO (MW 101.15) |
Why This Matters
Stereochemistry is a critical determinant of biological activity, and procurement of the correct enantiomer or racemic mixture directly impacts the reproducibility and interpretability of SAR studies.
- [1] Chemsrc. 1-(oxetan-3-yl)ethan-1-amine (CAS 1544892-89-8). Molecular Formula: C₅H₁₁NO; MW: 101.147. View Source
